3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde
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Overview
Description
3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrazole functionalities allows for diverse chemical reactivity and the possibility of forming complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
For example, a typical synthetic route might involve:
Cyclization: Reacting 1-methylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Formylation: Introducing the benzaldehyde group via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.
Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.
Major Products
Oxidation: 3-(1-Methyl-1H-pyrazol-5-YL)benzoic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-5-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the design of organic semiconductors and other advanced materials due to its conjugated system.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-5-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: The position of the pyrazole ring attachment differs.
3-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: Another positional isomer with different reactivity.
Uniqueness
3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEVTGNGZRHBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443687 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-80-5 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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